

PF-06291874 chemical structure and properties

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Compound of Interest		
Compound Name:	PF-06291874	
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In-Depth Technical Guide: PF-06291874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical evaluation of **PF-06291874**, a selective glucagon receptor antagonist.

Chemical Structure and Properties

PF-06291874 is a small molecule inhibitor of the glucagon receptor. Its chemical and physical properties are summarized below.

Chemical Structure:

(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid

Table 1: Chemical and Physical Properties of PF-06291874



Property	Value
IUPAC Name	(S)-3-(4-(1-(3,5-dimethyl-4-(4- (trifluoromethyl)-1H-pyrazol-1- yl)phenoxy)butyl)benzamido)propanoic acid
SMILES	CCCINVALID-LINK C3=CC=C(C(NCCC(O)=O)=O)C=C3[1]
Molecular Formula	C26H28F3N3O4[2]
Molecular Weight	503.52 g/mol [2]
CAS Number	1393124-08-7[2]
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Recommended storage at -20°C for long-term stability.

Mechanism of Action

PF-06291874 is a potent and selective antagonist of the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver. Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia.

By competitively binding to the glucagon receptor, **PF-06291874** blocks the downstream signaling cascade initiated by glucagon. This inhibition leads to a reduction in hepatic glucose output, thereby lowering blood glucose levels. The mechanism of action is independent of insulin, making it a potential therapeutic option for T2DM patients with insulin resistance.

Below is a diagram illustrating the signaling pathway of the glucagon receptor and the inhibitory action of **PF-06291874**.





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Glucagon Receptor Signaling Pathway and Inhibition by PF-06291874.

Experimental Protocols

The clinical development of **PF-06291874** involved several key experimental assessments to evaluate its pharmacokinetics, pharmacodynamics, and safety. The methodologies for these assessments are detailed below.

Pharmacokinetic Analysis

- Bioanalytical Method: Plasma concentrations of PF-06291874 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: Plasma samples were typically prepared using protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.
- Chromatographic Separation: A reverse-phase C18 column was commonly used with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PF-06291874 and an internal standard were monitored for quantification.



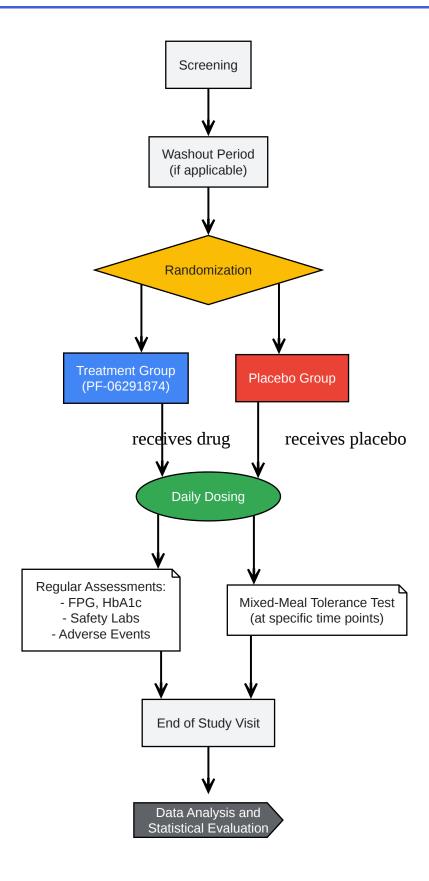
• Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.

Pharmacodynamic Assessments

- Sample Collection: Venous blood samples were collected from subjects after an overnight fast (at least 8 hours).
- Sample Processing: Blood was collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo glucose metabolism. Plasma was separated by centrifugation.
- Analytical Method: Plasma glucose concentrations were measured using a validated enzymatic assay, typically the hexokinase or glucose oxidase method, on an automated clinical chemistry analyzer.
- Sample Collection: Whole blood samples were collected in EDTA-containing tubes.
- Analytical Method: HbA1c levels were determined using a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis. HPLC is a commonly used method that separates glycated and non-glycated hemoglobin based on charge differences.
- Protocol: After an overnight fast, subjects consumed a standardized liquid meal (e.g., Boost® or Sustacal®) over a short period (e.g., 5-10 minutes).
- Blood Sampling: Blood samples for the measurement of glucose, insulin, C-peptide, and glucagon were collected at baseline (before the meal) and at specified time points after the meal (e.g., 30, 60, 90, 120, 180, and 240 minutes).
- Data Analysis: The area under the curve (AUC) for glucose and other hormones was calculated to assess postprandial glycemic control and pancreatic beta-cell function.

The following diagram outlines the typical workflow of a clinical trial for an oral antidiabetic agent like **PF-06291874**.





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Typical Clinical Trial Workflow for an Oral Antidiabetic Drug.



Clinical Trial Data

Multiple clinical studies have evaluated the efficacy, safety, and tolerability of **PF-06291874** in patients with T2DM. The key findings from these studies are summarized below.

Table 2: Summary of Pharmacokinetic Properties in Humans

Parameter	Value	Reference
Half-life (t1/2)	~19.7-22.7 hours	[3]
Dose Proportionality	Approximately dose- proportional exposure	[3]
Protein Binding	Highly bound to human plasma protein (~99.45%)	[2]
Mean Free Fraction	~0.55%	[2]

Table 3: Efficacy Outcomes in a 14-Day, Multiple Ascending Dose Study in Patients with T2DM on Metformin

Dose of PF-06291874	Placebo-Corrected Change from Baseline in Fasting Plasma Glucose (mg/dL)	Placebo-Corrected Change from Baseline in Mean Daily Glucose (mg/dL)
150 mg	-34.3	-42.4

Data from a study where patients were administered **PF-06291874** or placebo for 14 days.[3]

Table 4: Safety and Tolerability Profile



Adverse Event	Observation
Hypoglycemia	Minimal risk of hypoglycemia.[3]
LDL Cholesterol	Small, dose-dependent increases were observed.[3]
Serum Aminotransferases (ALT/AST)	Reversible increases, largely within the normal range, were noted.
Glucagon and GLP-1	Dose-dependent increases in glucagon and total GLP-1 were observed following a mixed-meal tolerance test.[3]

Conclusion

PF-06291874 is a potent and selective glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, observations of increased LDL cholesterol and liver aminotransferases have been noted. The unique insulin-independent mechanism of action of glucagon receptor antagonists like **PF-06291874** continues to be an area of interest for the development of novel therapies for T2DM.

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